molecular formula C10H16N4O B6630015 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

Cat. No.: B6630015
M. Wt: 208.26 g/mol
InChI Key: SJYVOVSKZMZIRY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide is an organic compound that belongs to the class of amides It features a pyrimidine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, connected to a propanamide moiety with two methyl groups at the 2-position

Properties

IUPAC Name

2,2-dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-12-9(13-5-7)14-6-10(2,3)8(11)15/h4-5H,6H2,1-3H3,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYVOVSKZMZIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active sites, while the methyl groups may enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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